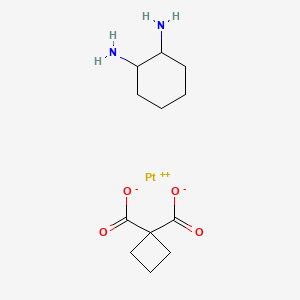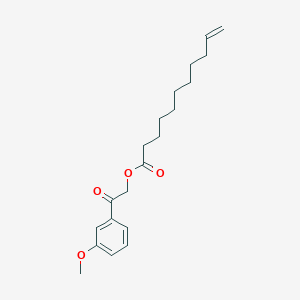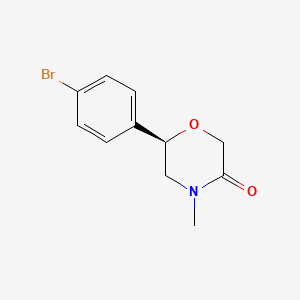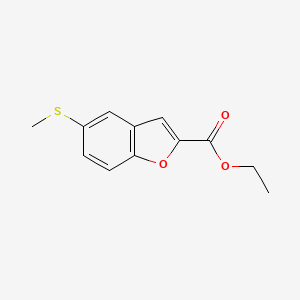![molecular formula C20H21BrClN3O B14174019 1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-N-[(1R)-1-[1-(4-bromophenyl)-5-methoxypyrazol-3-yl]ethyl]-1-(3-chlorophenyl)ethanamine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxypyrazol ring, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-N-[(1R)-1-[1-(4-bromophenyl)-5-methoxypyrazol-3-yl]ethyl]-1-(3-chlorophenyl)ethanamine typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the formation of the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
(1R)-N-[(1R)-1-[1-(4-bromophenyl)-5-methoxypyrazol-3-yl]ethyl]-1-(3-chlorophenyl)ethanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include halogens (e.g., bromine, chlorine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reaction conditions vary depending on the desired product but generally involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学的研究の応用
(1R)-N-[(1R)-1-[1-(4-bromophenyl)-5-methoxypyrazol-3-yl]ethyl]-1-(3-chlorophenyl)ethanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1R)-N-[(1R)-1-[1-(4-bromophenyl)-5-methoxypyrazol-3-yl]ethyl]-1-(3-chlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some compounds similar to (1R)-N-[(1R)-1-[1-(4-bromophenyl)-5-methoxypyrazol-3-yl]ethyl]-1-(3-chlorophenyl)ethanamine include:
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Other substituted pyrazoles: Compounds with similar pyrazole rings but different substituents, which may have different chemical and biological properties.
Uniqueness
The uniqueness of (1R)-N-[(1R)-1-[1-(4-bromophenyl)-5-methoxypyrazol-3-yl]ethyl]-1-(3-chlorophenyl)ethanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, as it can serve as a versatile building block for the synthesis of new molecules with desired properties.
特性
分子式 |
C20H21BrClN3O |
|---|---|
分子量 |
434.8 g/mol |
IUPAC名 |
(1R)-N-[(1R)-1-[1-(4-bromophenyl)-5-methoxypyrazol-3-yl]ethyl]-1-(3-chlorophenyl)ethanamine |
InChI |
InChI=1S/C20H21BrClN3O/c1-13(15-5-4-6-17(22)11-15)23-14(2)19-12-20(26-3)25(24-19)18-9-7-16(21)8-10-18/h4-14,23H,1-3H3/t13-,14-/m1/s1 |
InChIキー |
FJXHQJTYKKPMGO-ZIAGYGMSSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)Cl)N[C@H](C)C2=NN(C(=C2)OC)C3=CC=C(C=C3)Br |
正規SMILES |
CC(C1=CC(=CC=C1)Cl)NC(C)C2=NN(C(=C2)OC)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)



![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)







